Cas no 74511-44-7 (2-(benzyloxy)benzonitrile)

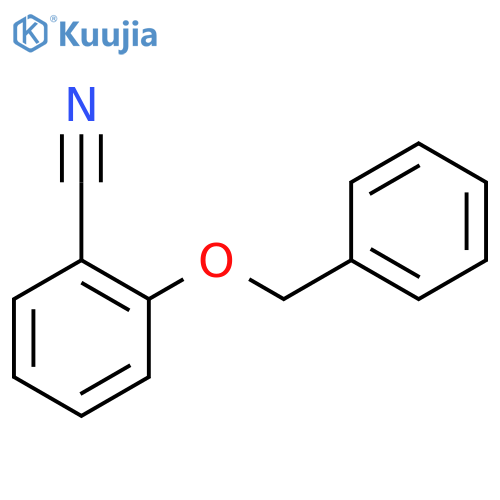

2-(benzyloxy)benzonitrile structure

商品名:2-(benzyloxy)benzonitrile

2-(benzyloxy)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(benzyloxy)benzonitrile

- 2-BENZYLOXYBENZONITRILE

- 2-phenylmethoxybenzonitrile

- 2-Benzyloxy-benzonitril

- Benzylaethersalicylsaeure-nitril

- ZCA51144

- CHROPCMKBZZQJH-UHFFFAOYSA-N

- HMS1599N18

- 74511-44-7

- SR-01000301408-1

- EN300-30996

- 2-Benzyloxy-benzonitrile

- DTXSID40366394

- BS-25967

- AMY4675

- A856583

- SCHEMBL448079

- SR-01000301408

- AKOS000262104

- benzyloxybenzonitrile

- Z25634684

- AB01256223-03

- CS-0204804

- NCGC00327439-01

- DB-087883

-

- MDL: MFCD02257383

- インチ: InChI=1S/C14H11NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,11H2

- InChIKey: CHROPCMKBZZQJH-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=CC=CC=C2C#N

計算された属性

- せいみつぶんしりょう: 209.08400

- どういたいしつりょう: 209.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- PSA: 33.02000

- LogP: 3.13728

2-(benzyloxy)benzonitrile セキュリティ情報

- ちょぞうじょうけん:(BD327667)

2-(benzyloxy)benzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-(benzyloxy)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B291565-250mg |

2-(Benzyloxy)benzonitrile |

74511-44-7 | 250mg |

$ 81.00 | 2023-04-18 | ||

| abcr | AB432572-1 g |

2-Benzyloxybenzonitrile |

74511-44-7 | 1g |

€586.20 | 2023-07-18 | ||

| Apollo Scientific | OR400488-5g |

2-(Benzyloxy)benzonitrile |

74511-44-7 | 5g |

£478.00 | 2025-02-20 | ||

| eNovation Chemicals LLC | Y0978582-10g |

2-(benzyloxy)benzonitrile |

74511-44-7 | 95% | 10g |

$650 | 2024-08-02 | |

| Enamine | EN300-30996-1.0g |

2-(benzyloxy)benzonitrile |

74511-44-7 | 100% | 1.0g |

$80.0 | 2023-02-14 | |

| Enamine | EN300-30996-0.5g |

2-(benzyloxy)benzonitrile |

74511-44-7 | 100% | 0.5g |

$62.0 | 2023-09-05 | |

| abcr | AB432572-1g |

2-Benzyloxybenzonitrile; . |

74511-44-7 | 1g |

€214.50 | 2025-02-17 | ||

| Enamine | EN300-30996-1g |

2-(benzyloxy)benzonitrile |

74511-44-7 | 100% | 1g |

$80.0 | 2023-09-05 | |

| 1PlusChem | 1P008Q9O-10g |

2-(benzyloxy)benzonitrile |

74511-44-7 | 98% | 10g |

$635.00 | 2025-02-24 | |

| 1PlusChem | 1P008Q9O-500mg |

2-(Benzyloxy)benzonitrile |

74511-44-7 | 100% | 500mg |

$135.00 | 2023-12-16 |

2-(benzyloxy)benzonitrile 関連文献

-

Chuanzhou Tao,Feng Liu,Youmin Zhu,Weiwei Liu,Zhiling Cao Org. Biomol. Chem. 2013 11 3349

74511-44-7 (2-(benzyloxy)benzonitrile) 関連製品

- 6609-57-0(2-Ethoxybenzonitrile)

- 167832-66-8(2-(Benzyloxy)-6-methoxybenzonitrile)

- 94088-47-8(2,6-Dibenyloxy benzonitrile)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2279938-29-1(Alkyne-SS-COOH)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74511-44-7)2-(benzyloxy)benzonitrile

清らかである:99%

はかる:5g

価格 ($):289.0